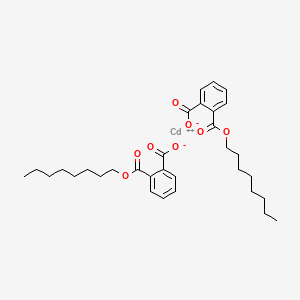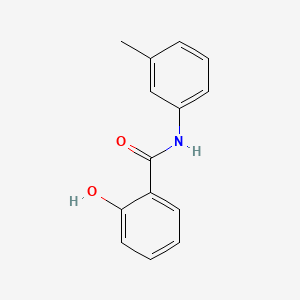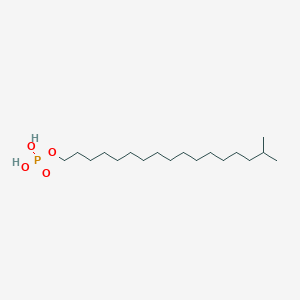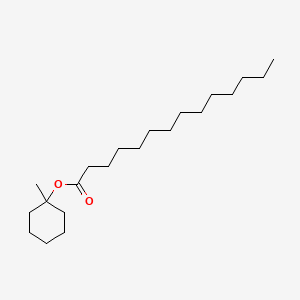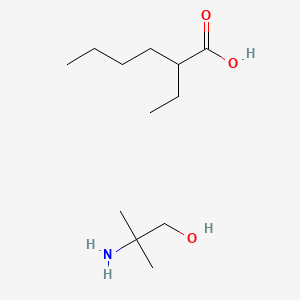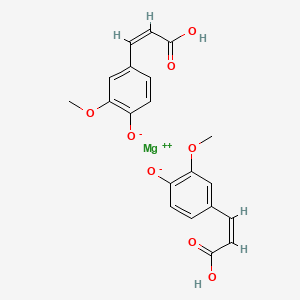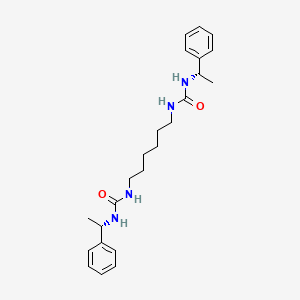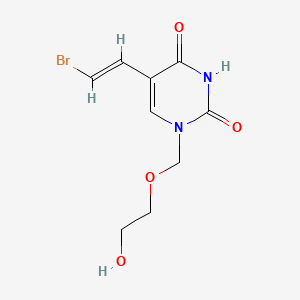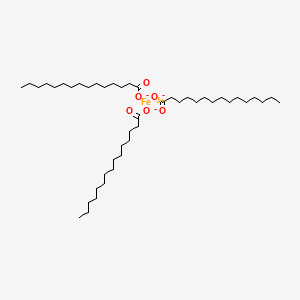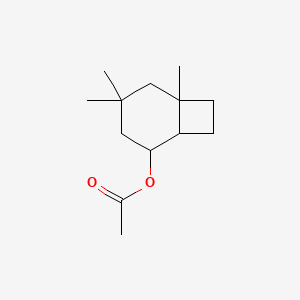
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate is a chemical compound with the molecular formula C₁₂H₂₀O₂. It is known for its unique bicyclic structure, which includes a fused ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as cyclohexanone and isobutene.
Cyclization Reaction: The key step involves a cyclization reaction to form the bicyclic ring system. This can be achieved through a Diels-Alder reaction, where cyclohexanone reacts with isobutene under specific conditions.
Acetylation: The final step involves the acetylation of the bicyclic intermediate to form this compound. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the bicyclic core structure.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl alcohol: This compound is similar in structure but contains an alcohol group instead of an acetate group.
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl ketone: This compound has a ketone group instead of an acetate group.
Uniqueness
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate is unique due to its acetate functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the acetate group is advantageous.
Eigenschaften
CAS-Nummer |
94022-62-5 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(4,4,6-trimethyl-2-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C13H22O2/c1-9(14)15-11-7-12(2,3)8-13(4)6-5-10(11)13/h10-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
LYEOSMYGBISMGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(CC2(C1CC2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


